An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document outlines a detailed, field-proven synthetic protocol, delving into the underlying chemical principles and experimental considerations. Furthermore, it presents a thorough characterization of the target molecule, including predicted spectroscopic data based on analogous structures, and establishes a framework for quality control and structural verification. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrimidine derivatives and for professionals in the field of drug discovery and development.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1][2] The inherent versatility of the pyrimidine ring allows for extensive functionalization, leading to compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The title compound, Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate, incorporates several key pharmacophoric features: a 2-aminopyrimidine core, a cyclopropyl moiety known to enhance metabolic stability and binding affinity, and a carboxylate group that can participate in hydrogen bonding interactions.[6] This combination of structural motifs makes it a promising scaffold for the development of novel therapeutic agents.[7]
This guide provides a detailed methodology for the synthesis of this target molecule, predicated on the well-established cyclocondensation reaction between a guanidine derivative and a β-ketoester equivalent.[1] It further outlines a comprehensive characterization workflow to ensure the identity and purity of the synthesized compound.
Synthetic Strategy and Experimental Protocol
The synthesis of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate is most effectively achieved through a cyclocondensation reaction. This approach involves the reaction of cyclopropylguanidine with diethyl ethoxymethylenemalonate. The reaction proceeds via an initial Michael addition of the guanidine to the activated alkene, followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the stable pyrimidine ring system.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Cyclopropylguanidine sulfate | ≥98% | Commercially Available |
| Diethyl ethoxymethylenemalonate | ≥98% | Commercially Available |
| Sodium ethoxide | ≥95% | Commercially Available |
| Anhydrous Ethanol | Reagent Grade | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Hydrochloric acid | ACS Grade | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate | Reagent Grade | Commercially Available |
Step-by-Step Synthesis Protocol
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Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add cyclopropylguanidine sulfate (0.5 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL) and acidified to pH 4-5 with 2M hydrochloric acid. The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate. The purified product should be dried in a vacuum oven.
Click to view the DOT script for the Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate.
Comprehensive Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate. The following analytical techniques are recommended:
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol; insoluble in water. |
Spectroscopic Analysis
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to exhibit the following characteristic signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl CH₃ | 1.2 - 1.4 | Triplet | 3H |
| Ethyl CH₂ | 4.1 - 4.3 | Quartet | 2H |
| Cyclopropyl CH | 2.8 - 3.0 | Multiplet | 1H |
| Cyclopropyl CH₂ | 0.6 - 1.0 | Multiplet | 4H |
| Pyrimidine C6-H | 8.0 - 8.2 | Singlet | 1H |
| NH (cyclopropylamino) | 7.5 - 7.8 | Broad Singlet | 1H |
| OH (pyrimidine) | 10.0 - 12.0 | Broad Singlet | 1H |
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is predicted to show the following resonances:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~60 |
| Cyclopropyl CH | ~25 |
| Cyclopropyl CH₂ | ~6-8 |
| Pyrimidine C5 | ~105 |
| Pyrimidine C6 | ~155 |
| Pyrimidine C4 | ~160 |
| Pyrimidine C2 | ~162 |
| Carbonyl (Ester) | ~165 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (pyrimidine) | 3200 - 3400 | Broad |
| N-H stretch (amino) | 3100 - 3300 | Medium |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Weak |
| C=O stretch (ester) | 1700 - 1720 | Strong |
| C=N and C=C stretch (pyrimidine ring) | 1550 - 1650 | Strong-Medium |
| N-H bend (amino) | 1500 - 1600 | Medium |
| C-O stretch (ester) | 1200 - 1300 | Strong |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the expected molecular ion peak [M+H]⁺ would be observed at m/z 224.23. The fragmentation pattern is likely to involve the loss of the ethyl group from the ester and cleavage of the cyclopropyl ring.[10]
Click to view the DOT script for the Characterization Workflow
Caption: A schematic outlining the workflow for the comprehensive characterization of the synthesized compound.
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate, a molecule of significant interest in contemporary medicinal chemistry. By leveraging a classical cyclocondensation reaction, this protocol provides a clear pathway for obtaining the target compound in good yield and high purity. The comprehensive characterization workflow, including predicted spectroscopic data, offers a solid framework for structural verification and quality control. It is anticipated that this guide will serve as a practical and valuable resource for researchers and scientists working in the field of heterocyclic chemistry and drug discovery, facilitating the exploration of novel pyrimidine-based therapeutic agents.
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